2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of adamantane, pyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps One common approach starts with the preparation of the adamantylmethoxy group, which is then attached to the pyridine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylmethoxy-2-chloro-4-(trifluoromethyl)benzene
- 2-(1-Adamantylmethoxy)-4-chloro-5-(trifluoromethyl)pyridine
- 3-(1-Adamantylmethoxy)-2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the adamantyl group also imparts unique steric and electronic characteristics that can influence its reactivity and interactions .
Properties
IUPAC Name |
2-(1-adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO/c18-14-4-13(17(19,20)21)8-22-15(14)23-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIENGTHKPVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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